molecular formula C6H4FIO B1315855 2-Fluoro-4-iodophenol CAS No. 2713-28-2

2-Fluoro-4-iodophenol

Cat. No. B1315855
CAS RN: 2713-28-2
M. Wt: 238 g/mol
InChI Key: FDOQGGGFQVVOBN-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodophenol is a chemical compound with the molecular formula C6H4FIO and a molecular weight of 238 . It can exist in either a solid or liquid physical form .


Synthesis Analysis

The synthesis of 2-Fluoro-4-iodophenol can be achieved through a reaction involving 2-fluorophenol . In one method, a solution of 2-fluorophenol is stirred in concentrated NH4OH, to which a solution of 12 is added at room temperature . After stirring overnight, the mixture is evaporated to dryness and the residue is partitioned between EtOAc and H20 . The organic phase is then washed, dried, filtered, and evaporated to dryness to yield the compound .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-iodophenol consists of a phenol group with fluorine and iodine substituents . The compound has nine heavy atoms and six aromatic heavy atoms . It has one hydrogen bond acceptor and one hydrogen bond donor .


Physical And Chemical Properties Analysis

2-Fluoro-4-iodophenol has a number of physical and chemical properties. It has a molar refractivity of 41.14 and a topological polar surface area of 20.23 Ų . It is soluble, with a solubility of 0.128 mg/ml or 0.000536 mol/l . The compound has a lipophilicity log Po/w (iLOGP) of 1.88 .

Scientific Research Applications

If you have access to scientific databases or journals, you might be able to find more detailed information about the specific applications of “2-Fluoro-4-iodophenol”. Alternatively, you could reach out to experts in the field or the supplier of the compound for more specific information .

  • Chemical Synthesis : “2-Fluoro-4-iodophenol” is a chemical reagent used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research . The exact applications and experimental procedures involving this compound are not specified in the resources I have access to .

  • Pharmaceutical Research : The compound might have potential applications in pharmaceutical research. Its physicochemical properties suggest it could be used in drug discovery and development .

  • Analytical Research : “2-Fluoro-4-iodophenol” could be used as a standard in analytical research, such as in chromatography .

  • Biochemical Research : The compound might be used in biochemical research, given its potential interactions with biological molecules .

  • Chemical Synthesis : “2-Fluoro-4-iodophenol” is a chemical reagent used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research . The exact applications and experimental procedures involving this compound are not specified in the resources I have access to .

  • Pharmaceutical Research : The compound might have potential applications in pharmaceutical research. Its physicochemical properties suggest it could be used in drug discovery and development .

  • Analytical Research : “2-Fluoro-4-iodophenol” could be used as a standard in analytical research, such as in chromatography .

  • Biochemical Research : The compound might be used in biochemical research, given its potential interactions with biological molecules .

Safety And Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Relevant Papers The relevant papers and documents related to 2-Fluoro-4-iodophenol can be found at the provided references . These documents include MSDS, related peer-reviewed papers, technical documents, and more .

properties

IUPAC Name

2-fluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQGGGFQVVOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561549
Record name 2-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodophenol

CAS RN

2713-28-2
Record name 2-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-iodophenylacetate (500 mg) in methanol (3 ml) was added 1.07 ml of 2N aqueous sodium hydroxide. The reaction solution was stirred at room temperature for 40 minutes, followed by vacuum concentration of the reaction solution. The residue obtained was diluted with water, acidified with 10% aqueous citric acid to pH 4, then extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford the title compound as a colorless oil.
Name
2-fluoro-4-iodophenylacetate
Quantity
500 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Kanasuwan, W Deuther-Conrad… - International Journal of …, 2023 - mdpi.com
… For the alkyne building block, 2-fluoro-4-iodophenol reacted with trimethylsilyl acetylene in … For terminal alkyne of AK3 and AK4, 2-fluoro-4-iodophenol first reacted with benzyl bromide …
Number of citations: 2 www.mdpi.com
T Hashimoto, N Kondo, M Hirata, T Temma - Annals of Nuclear Medicine, 2021 - Springer
… 2-Fluoro-4-iodophenol and 4-fluoro-2-iodophenol were purchased from BLD Pharmatech (SHA, China). All other reagents were of reagent grade and were purchased from Sigma-…
Number of citations: 1 link.springer.com
HP Ha - 2021 - opus.lib.uts.edu.au
… A molar equivalent of bromomethylbenzene and 1.02 molar equivalent 2fluoro-4-iodophenol, … The SN2 alkylation of a bromomethylbenzene with 2-fluoro-4iodophenol, resulting in an …
Number of citations: 0 opus.lib.uts.edu.au

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